molecular formula C6H11N3O B2661133 (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 1864072-73-0

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No.: B2661133
CAS No.: 1864072-73-0
M. Wt: 141.174
InChI Key: IFMBUIFTAFFOIG-UHFFFAOYSA-N
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Description

(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol (CAS 1864072-73-0) is a high-purity chemical building block for life science research. This heterocyclic compound features a 1,2,3-triazole core, a scaffold renowned for its metabolic stability and resistance to hydrolysis and redox conditions, making it a privileged structure in medicinal chemistry and drug discovery . The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of novel bioactive molecules. The 1,2,3-triazole ring system is a core component in compounds studied for a range of therapeutic applications . Derivatives of this heterocycle class have demonstrated significant biological activities, particularly as potential anti-infective agents. Recent scientific investigations highlight 1,2,3-triazole derivatives as promising candidates with trypanocidal action against Trypanosoma cruzi , the parasite responsible for Chagas disease . The methanol functional group on the triazole ring provides a versatile handle for further synthetic elaboration, allowing researchers to conjugate the heterocycle to more complex molecular architectures, such as thiazoles and pyrazolines, which are also known for their diverse pharmacological properties . This product is offered in various packaging specifications, from sample sizes to bulk quantities, and can be packaged under argon or vacuum for air-sensitive materials . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2-ethyl-5-methyltriazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-7-5(2)6(4-10)8-9/h10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBUIFTAFFOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(C(=N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in aqueous media . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation.

    Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a Cu(I) catalyst to form the triazole ring.

    Functionalization: The resulting triazole can be further functionalized to introduce the ethyl and methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

Scientific Research Applications

1.1. Chemistry

In the field of organic chemistry, (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol serves as a building block for synthesizing more complex molecules. Its structure allows it to participate in various organic reactions, particularly those involving nucleophilic substitutions and cycloadditions. The triazole ring is known for its stability and ability to form coordination complexes with metals, making it useful in the development of new catalysts and materials.

1.2. Biology

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that triazole derivatives can inhibit the growth of various bacteria and fungi. The specific structure of this compound enhances its efficacy against resistant strains.

    Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazoles exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans .
  • Anticancer Activity : Research indicates that triazole compounds may interfere with cancer cell proliferation by modulating enzymatic pathways involved in cell division.

    Case Study: A recent investigation highlighted the potential of triazole derivatives in targeting cancer cells through apoptosis induction mechanisms .

1.3. Materials Science

In materials science, this compound is utilized in the synthesis of specialty polymers and coatings due to its ability to form stable cross-links within polymer matrices.

Application Example: It has been incorporated into polyurethane systems to enhance thermal stability and mechanical properties .

Industrial Applications

The compound is also relevant in various industrial applications:

2.1. Agriculture

This compound has potential uses as a fungicide or herbicide due to its biological activity against plant pathogens.

2.2. Pharmaceuticals

Given its biological properties, this compound is being explored for development into new pharmaceuticals aimed at treating infections and possibly cancer.

Mechanism of Action

The mechanism of action of (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of proteins, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Triazole methanol derivatives differ in substituents on the triazole ring and adjacent functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol C₆H₁₁N₃O 141.17 Ethyl (C2), methyl (C5), hydroxymethyl Liquid at RT; high derivatization potential
[1-(2-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol C₁₀H₁₀FN₃O 207.20 2-Fluorophenyl (C1), methyl (C5), hydroxymethyl Solid; fluorinated aromatic group enhances polarity
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol derivatives Varies ~250–300 Benzyl (C1), hydroxymethyl, variable side chains Tested as CXCR4 antagonists; bulky substituents affect receptor binding
(2-(4-Fluorophenyl)-2H-1,2,3-triazol-4-yl)methanol C₉H₈FN₃O 193.18 4-Fluorophenyl (C2), hydroxymethyl Exhibits α-glycosidase inhibition; strong hydrogen bonding in crystal lattice
1-(2-Ethyl-5-methyl-2H-1,2,3-triazol-4-yl)ethan-1-one C₇H₁₁N₃O 153.18 Ethyl (C2), methyl (C5), ketone (C4) Ketone group increases electrophilicity; used as a scaffold
Key Observations:
  • Lipophilicity : The ethyl and methyl groups in the target compound enhance lipophilicity compared to phenyl- or fluorophenyl-substituted analogs .
  • Polarity : Hydroxymethyl groups improve water solubility, whereas fluorophenyl or benzyl groups introduce steric bulk and reduce solubility .
  • Tautomerism : Substitution at N1 vs. N2 (e.g., 1H- vs. 2H-triazoles) affects electronic properties and reactivity .

Physical and Chemical Properties

  • State : The target compound is a liquid at room temperature, whereas fluorophenyl derivatives (e.g., [1-(2-fluorophenyl)-5-methyl-...]) are solids due to stronger intermolecular forces (e.g., C–H⋯F interactions) .
  • Stability : Crystal structures of fluorophenyl analogs reveal classical O–H⋯O hydrogen bonds and π-stacking, enhancing thermal stability . In contrast, the liquid state of the target compound suggests weaker intermolecular forces.
  • Synthesis: Many triazole methanols are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by functionalization. For example, describes reactions with hydrazonoyl halides to form thiadiazoles and thiazoles .

Biological Activity

(2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

The chemical formula for this compound is C₆H₁₁N₃O, with a molecular weight of 141.17 g/mol. It features an ethyl group at position 2 and a methyl group at position 5 on the triazole ring, along with a hydroxymethyl group at position 4. These structural characteristics contribute to its unique biological activity.

PropertyValue
Chemical FormulaC₆H₁₁N₃O
Molecular Weight141.17 g/mol
IUPAC Name(2-ethyl-5-methyltriazol-4-yl)methanol
InChI KeyIFMBUIFTAFFOIG-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. The triazole ring can form hydrogen bonds and π–π interactions with active sites in proteins and enzymes. This interaction is particularly relevant in antifungal applications, where triazole derivatives inhibit enzymes involved in fungal cell wall synthesis .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, (2-ethyl-5-methyltriazol) has been shown to inhibit the growth of various bacterial strains. The mechanism typically involves disruption of cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Studies have demonstrated that (2-ethyl-5-methyltriazol) effectively inhibits fungal growth by targeting enzymes critical for ergosterol biosynthesis, a vital component of fungal cell membranes .

Anticancer Activity

Recent investigations into the anticancer potential of (2-ethyl-5-methyltriazol) have shown promising results. The compound has been evaluated against several human cancer cell lines. For example:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
(2-Ethyl-5-Methyl)MCF-7 (Breast)19.6Induces apoptosis via Bax/Bcl-2 modulation
A549 (Lung)15.3Cell cycle arrest at S phase

The compound's ability to modulate apoptotic markers such as cytochrome c release and Bcl-2 family proteins suggests its role in promoting apoptosis in cancer cells .

Case Studies

  • Anticancer Efficacy : A study focused on the effects of (2-ethyl-5-methyltriazol) on MCF-7 cells revealed that treatment resulted in significant apoptosis induction and cell cycle arrest at the S phase. Flow cytometry analysis showed an increase in early and late apoptosis markers .
  • Kinase Inhibition : The compound has also been screened for inhibitory activity against key kinases involved in cancer progression such as EGFR and VEGFR. Results indicated strong inhibitory effects with IC₅₀ values comparable to established anticancer drugs .

Q & A

Q. What are the established synthetic routes for (2-ethyl-5-methyl-2H-1,2,3-triazol-4-yl)methanol, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A common method involves reacting propargyl alcohol derivatives with azides under catalytic Cu(I) conditions. For example, intermediate formation via 4-azido-6-methoxy-2-methylquinoline reacting with propargyl alcohol yields triazole derivatives . Optimization parameters include:

Parameter Typical Conditions Impact on Yield
Catalyst loading1–5 mol% Cu(I)Higher loading accelerates reaction
SolventEthanol/water mixturesPolar solvents enhance solubility
Temperature60–80°CElevated temps improve cycloaddition
Reaction time4–12 hoursProlonged time increases conversion

Yield improvements (>80%) are achieved by optimizing azide/alkyne stoichiometry and using ligands like tris(triazolyl)methanol to stabilize Cu(I) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD): Resolves 3D molecular geometry. Software like SHELXL refines crystallographic data, with R-factors <0.05 indicating high precision .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., ethyl vs. methyl groups). For example, ethyl protons appear as a triplet (δ ~1.2–1.4 ppm) and methyl as a singlet (δ ~2.3 ppm) .
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., m/z 169.12 [M+H]⁺ for C₇H₁₂N₃O) .

Advanced Research Questions

Q. How does this compound interact with biological targets like tubulin, and what experimental assays validate this mechanism?

The compound inhibits tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. Experimental validation involves:

  • In vitro tubulin polymerization assays: Measure absorbance at 350 nm to track polymerization inhibition. IC₅₀ values are compared to reference inhibitors (e.g., colchicine) .
  • Cell cycle analysis: Flow cytometry of treated cancer cells (e.g., BT-474) shows G2/M phase arrest, confirming microtubule disruption .
  • Molecular docking: Software like AutoDock predicts binding poses, with triazole and methanol groups forming hydrogen bonds with β-tubulin residues .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies in IC₅₀ values or mechanistic outcomes may arise from:

  • Assay variability: Standardize protocols (e.g., XTT vs. MTT for cytotoxicity) and cell lines.
  • Structural analogs: Compare derivatives (e.g., benzyl vs. ethyl substituents) to identify SAR trends .
  • Solubility factors: Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound bioavailability .

Q. How can crystallographic disorder in triazole-containing derivatives be addressed during structure refinement?

Disordered ethyl/methyl groups are common due to rotational flexibility. Mitigation strategies include:

  • Low-temperature data collection (90–100 K): Reduces thermal motion artifacts .
  • SHELXL constraints: Apply "ISOR" or "SIMU" restraints to refine anisotropic displacement parameters .
  • Mercury visualization: Analyze packing motifs to identify intermolecular interactions stabilizing the lattice .

Q. What methodologies are used to study structure-activity relationships (SAR) for antimicrobial activity in triazole derivatives?

SAR studies involve:

  • Substituent variation: Synthesize analogs with halogens, alkyl chains, or aryl groups at the 2- and 5-positions .
  • Minimum Inhibitory Concentration (MIC) assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Docking studies: Correlate activity with binding affinity to microbial targets (e.g., penicillin-binding proteins) .

Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are observed?

  • High-Performance Liquid Chromatography (HPLC): Monitor degradation kinetics in simulated body fluid (pH 7.4, 37°C).
  • Mass spectrometry: Identify hydrolysis products (e.g., triazole ring opening or methanol oxidation) .
  • Accelerated stability studies: Expose to heat (40–60°C) and humidity (75% RH) to predict shelf-life .

Data Contradiction Analysis Example
Reported IC₅₀ for tubulin inhibition varies between 2 μM and 10 μM.

  • Potential causes: Differences in tubulin source (bovine vs. human), assay temperature, or compound purity.
  • Resolution: Validate using recombinant human tubulin and orthogonal assays (e.g., immunofluorescence for microtubule disruption) .

Q. Key Software Tools

Application Tools Reference
Crystallographic refinementSHELXL, SHELXS
Molecular visualizationMercury (CCDC)
Docking simulationsAutoDock, GROMACS

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